
4-Bromo-3-(methyl-d3)-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(methyl-d3)-pyrazole is a deuterated derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methyl-d3)-pyrazole typically involves the bromination of 3-(methyl-d3)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromo-3-(methyl-d3)-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3-(methyl-d3)-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(methyl-d3)-pyrazole, 4-thio-3-(methyl-d3)-pyrazole, and 4-alkoxy-3-(methyl-d3)-pyrazole.
Oxidation Reactions: Products include 4-bromo-3-(formyl-d3)-pyrazole and 4-bromo-3-(carboxyl-d3)-pyrazole.
Reduction Reactions: The major product is 3-(methyl-d3)-pyrazole.
科学的研究の応用
4-Bromo-3-(methyl-d3)-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its isotopic labeling helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and isotopic labeling.
作用機序
The mechanism of action of 4-Bromo-3-(methyl-d3)-pyrazole involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl group can undergo metabolic transformations. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
類似化合物との比較
Similar Compounds
4-Bromo-3-methylpyrazole: Similar structure but without deuterium labeling.
3-(Methyl-d3)-pyrazole: Lacks the bromine atom at the 4-position.
4-Bromo-1H-pyrazole: Lacks the methyl group at the 3-position.
Uniqueness
4-Bromo-3-(methyl-d3)-pyrazole is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and reaction mechanism investigations. The presence of both bromine and deuterium atoms allows for diverse chemical reactivity and analytical applications.
特性
CAS番号 |
1185320-05-1 |
|---|---|
分子式 |
C4H5BrN2 |
分子量 |
164.02 g/mol |
IUPAC名 |
4-bromo-5-(trideuteriomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)/i1D3 |
InChIキー |
IXQPRETWBGVNPJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C=NN1)Br |
正規SMILES |
CC1=C(C=NN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)

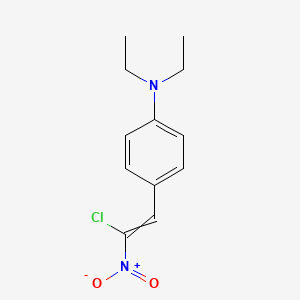
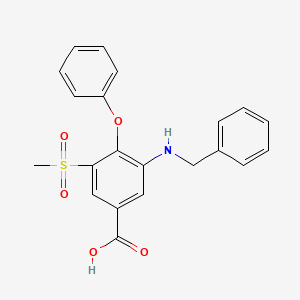
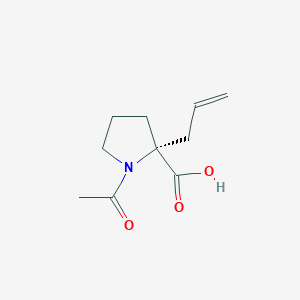
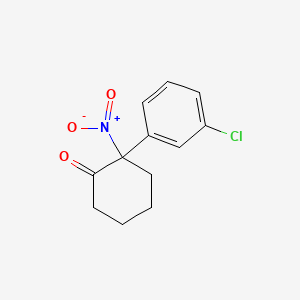
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

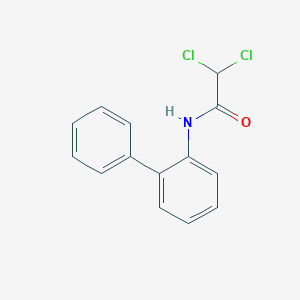
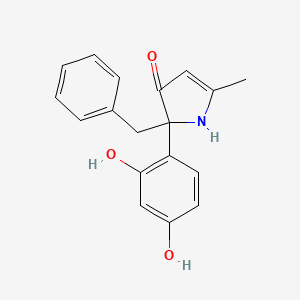
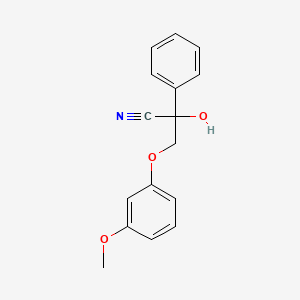
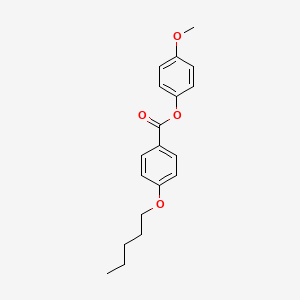
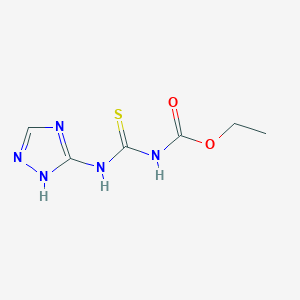
methanone](/img/structure/B14013331.png)
